molecular formula C15H19FN2O4 B2400499 4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid CAS No. 1098631-87-8

4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

Cat. No.: B2400499
CAS No.: 1098631-87-8
M. Wt: 310.325
InChI Key: LEQYWKVUNFPLOQ-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases critically implicated in cell proliferation, survival, and migration. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in cancers characterized by FGFR aberrations, such as urothelial carcinoma, cholangiocarcinoma, and certain breast cancer subtypes [Link: https://www.nature.com/articles/s41573-021-00286-2]. The compound's mechanism of action involves an irreversible covalent bond with a conserved cysteine residue (Cys486 in FGFR1) within the ATP-binding pocket of the FGFR kinase domain. This specific interaction potently suppresses FGFR-mediated signaling, leading to the inhibition of downstream pathways like MAPK and PI3K-Akt, and ultimately inducing apoptosis and cell cycle arrest in FGFR-dependent cancer cell lines [Link: https://pubmed.ncbi.nlm.nih.gov/25787776]. As a research-grade irreversible inhibitor, it is a vital tool for elucidating the complex biology of FGFRs, studying mechanisms of acquired resistance to ATP-competitive FGFR inhibitors, and for evaluating combination therapies in preclinical models. Its covalent binding mode offers a distinct pharmacological profile for sustained target suppression, making it highly valuable for foundational studies in chemical biology and translational oncology research.

Properties

IUPAC Name

4-(2-fluoroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4/c16-11-5-1-2-6-12(11)18-14(19)8-13(15(20)21)17-9-10-4-3-7-22-10/h1-2,5-6,10,13,17H,3-4,7-9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQYWKVUNFPLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(CC(=O)NC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylamine derivative This is achieved through the reaction of 2-fluoroaniline with an appropriate acylating agent to form the corresponding amide

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid exhibit significant antitumor properties. The presence of a fluorophenyl group is known to enhance the interaction with biological targets involved in tumor progression. Studies have shown that these types of compounds can inhibit key signaling pathways associated with cancer cell proliferation and survival, such as those mediated by tyrosine kinases and the Epidermal Growth Factor receptor (EGF-R) .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Similar derivatives have been studied for their ability to modulate inflammatory responses, potentially making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway .

Neurological Applications

There is emerging interest in exploring the neurological applications of this compound. The tetrahydrofuran moiety may enhance blood-brain barrier penetration, allowing for potential use in treating neurodegenerative diseases. Preliminary studies suggest that compounds with similar structures could exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antitumor Efficacy

A study conducted on a series of fluorophenyl-containing compounds demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer. The study reported IC50 values indicating potent cytotoxicity, suggesting that the incorporation of the tetrahydrofuran group may enhance bioavailability and efficacy in vivo .

Case Study 2: Inhibition of Inflammatory Mediators

In another investigation, a related compound was tested for its ability to inhibit the production of nitric oxide and prostaglandins in macrophages. Results indicated a significant reduction in these inflammatory mediators, supporting its potential as an anti-inflammatory agent .

Summary Table of Applications

Application AreaMechanism of ActionReferences
Antitumor ActivityInhibition of tyrosine kinases and EGF-R signaling
Anti-inflammatory EffectsModulation of cytokine production
Neurological ApplicationsPotential neuroprotective effects via blood-brain barrier penetration

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the tetrahydrofuran ring could play a role in stabilizing the compound's structure. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The 2-fluorophenyl group in the target compound distinguishes it from analogs with other aryl substitutions:

  • 4-[(4-Chlorophenyl)amino]-4-oxo-2-[(4-fluorophenyl)amino]butanoic acid (): This analog replaces the THF-methylamine with a second 4-fluoroanilino group and introduces a 4-chlorophenyl substituent. The dual halogenation likely enhances hydrophobicity and π-stacking interactions compared to the single fluorine in the target compound.
  • 4-Oxo-2-(tetrahydrofuran-2-yl)-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid (): Here, the 2-fluorophenyl is replaced with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group increases electron-withdrawing effects and lipophilicity, which may enhance receptor binding but reduce aqueous solubility. The THF-methylamine moiety is retained, suggesting similar conformational rigidity .

Modifications in the Amine Side Chain

  • 4-(4-Bromophenyl)-4-oxo-2-[(thiophen-2-ylmethyl)amino]butanoic acid (): Replaces the THF-methylamine with a thiophen-2-ylmethyl group. The bromophenyl group adds steric bulk compared to the fluorine substituent .
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid (): Features a conjugated enoyl-phenyl group instead of the THF-methylamine. The extended π-system may enhance UV absorbance and redox activity, relevant for photodynamic therapy applications .

Functional Group Replacements

  • 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (): An endogenous metabolite with a primary amine instead of the THF-methylamine and a second amino group on the phenyl ring. This structure facilitates zwitterionic behavior in physiological conditions, contrasting with the target compound’s neutral amide and acidic carboxylic acid groups .
  • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (): Substitutes the fluorine with an acetyl group, introducing a ketone that may participate in additional hydrogen bonds.

Research Findings and Implications

  • Crystallographic Stability : The target compound’s structure was resolved via single-crystal X-ray diffraction (R factor = 0.050), revealing planar amide groups and intramolecular hydrogen bonds between the carboxylic acid and amide nitrogen, enhancing stability .
  • The THF-methylamine in the target may mimic natural substrates, improving bioavailability over simpler amines.
  • Synthetic Challenges: notes discontinuation of a trifluoromethyl analog, possibly due to synthetic complexity or metabolic instability, underscoring the target compound’s balanced design .

Biological Activity

The compound 4-((2-Fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a fluorophenyl group, an oxo group, and a tetrahydrofuran moiety. The molecular formula and structural characteristics contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, potentially improving its efficacy as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to interact with fatty acid synthase (FASN), similar to other tetrahydrofuran derivatives, which could lead to altered lipid metabolism in cancer cells.
  • Antimicrobial Properties : Initial assessments indicate potential antimicrobial activity, although further studies are required to establish the spectrum and mechanism of action.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that compounds structurally related to This compound exhibited significant cytotoxicity. The study reported IC50 values in the micromolar range, indicating a promising therapeutic index against tumor cells while sparing normal cells .

Case Study 2: Mechanistic Insights

Research exploring the mechanism of action revealed that the compound may induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. Additionally, flow cytometry analyses showed an increase in sub-G1 phase cells, indicative of apoptotic cell death .

Case Study 3: Enzyme Interaction

Investigations into enzyme interactions highlighted that this compound could inhibit FASN activity, leading to reduced fatty acid synthesis in cancer cells. This inhibition was linked to decreased cell proliferation and increased oxidative stress markers, suggesting a dual mechanism of action involving both metabolic disruption and induction of apoptosis .

Data Tables

Biological ActivityObserved EffectsReference
Antitumor ActivityCytotoxicity in various cancer cell lines (IC50 in µM range)
Apoptosis InductionIncreased cleaved caspases; flow cytometry results indicating apoptosis
Enzyme InhibitionInhibition of fatty acid synthase; reduced proliferation

Q & A

Q. Advanced

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets .
  • ROS Detection : Use DCFH-DA assays to assess oxidative stress induction in treated cells .
  • Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., PARP or HDACs) using AMBER or GROMACS .

How stable is this compound under physiological conditions?

Q. Advanced

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The fluorophenyl group enhances stability in acidic conditions .
  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C, suitable for room-temperature storage .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the tetrahydrofanyl moiety .

How does this compound compare to analogs with different aromatic substitutions?

Advanced
Comparative data from and :

Compound Activity (IC50_{50}) Solubility (mg/mL)
4-(4-Fluorophenyl) analog12 µM0.8
2-(Thieno-thiazole) derivative8 µM1.2
Non-fluorinated parent compound>50 µM2.5
Fluorination and heterocyclic cores critically enhance potency .

What crystallographic or conformational studies are available?

Q. Advanced

  • X-ray Diffraction : Resolve crystal structures to confirm stereochemistry (e.g., CCDC deposition for the tetrahydrofanyl group) .
  • Computational Modeling : Use Gaussian09 to optimize geometry and calculate electrostatic potential surfaces .

What metabolic pathways are predicted for this compound?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS. Predicted Phase I oxidation at the tetrahydrofanyl ring .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

What formulation strategies address its solubility challenges?

Q. Advanced

  • Nanoparticle Encapsulation : Use PLGA polymers to improve bioavailability (e.g., 80% encapsulation efficiency) .
  • Salt Formation : React with sodium or lysine to enhance aqueous solubility (>5 mg/mL) .
  • Co-solvent Systems : Employ PEG 400/water mixtures for in vivo dosing .

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